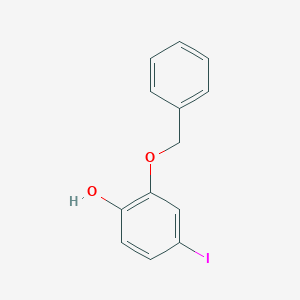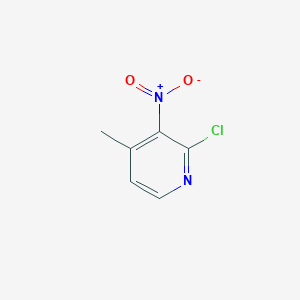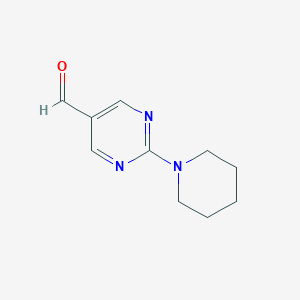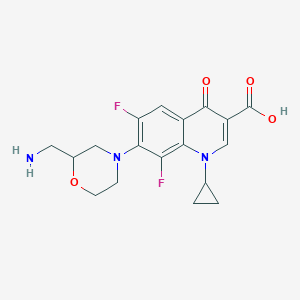![molecular formula C12H16O3 B135407 (2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane CAS No. 105780-38-9](/img/structure/B135407.png)
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
概述
描述
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane, commonly known as MEMO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry. MEMO is a chiral epoxide, which means it has two enantiomers that differ in their spatial arrangement.
作用机制
The mechanism of action of MEMO involves its interaction with biological membranes. MEMO has been found to insert itself into the lipid bilayer of cell membranes, causing changes in the membrane structure and function. This disruption of the membrane can lead to cell death in cancer cells, as well as the inhibition of viral and fungal growth.
Biochemical and Physiological Effects:
Studies have shown that MEMO has a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as acetylcholinesterase, as well as the production of inflammatory cytokines. MEMO has also been found to have antioxidant properties, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of MEMO for lab experiments is its relatively simple synthesis method, which allows for large-scale production. MEMO is also stable under a range of conditions, making it a viable option for use in experiments. However, one limitation of MEMO is its potential toxicity, which can make it difficult to work with at high concentrations.
未来方向
There are several future directions for MEMO research. One area of focus is the development of MEMO-based drugs for the treatment of cancer, fungal infections, and viral infections. Another area of interest is the use of MEMO as a tool for studying biological membranes and their interactions with drugs and other compounds. Additionally, there is potential for MEMO to be used in the development of new materials, such as polymers and coatings, due to its ability to interact with lipid bilayers.
科学研究应用
MEMO has been studied extensively for its potential applications in drug development. It has been found to have anticancer, antifungal, and antiviral properties. Studies have shown that MEMO inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes. MEMO has also been studied as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
属性
IUPAC Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=CC=C(C=C1)OC[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450460 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
CAS RN |
105780-38-9 | |
| Record name | (2S)-2-{[4-(2-Methoxyethyl)phenoxy]methyl}oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)


![(7R,8aS)-7-hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B135346.png)

![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)

![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)



![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)